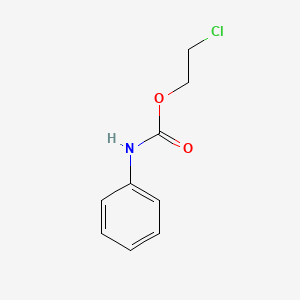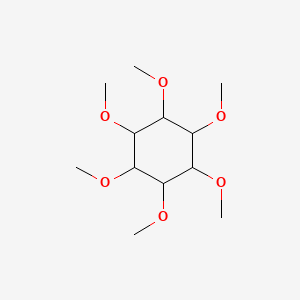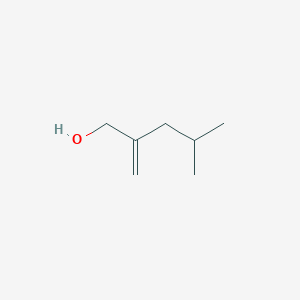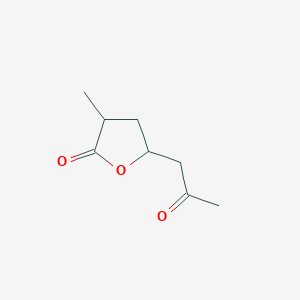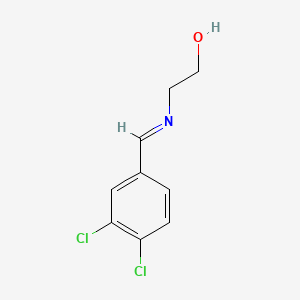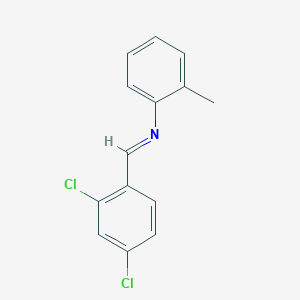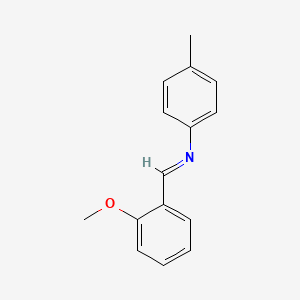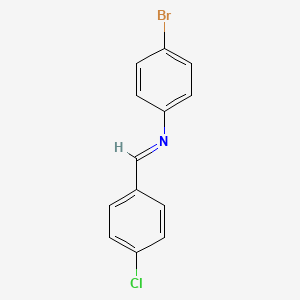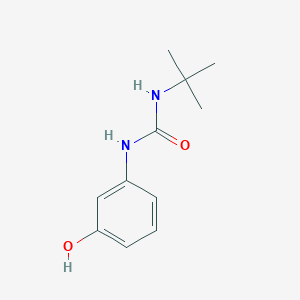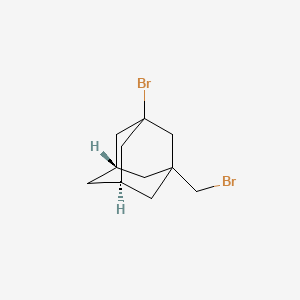
3,4-Dimethoxybenzaldehyde benzylphenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzaldehyde benzylphenylhydrazone is an organic compound with the molecular formula C22H22N2O2 and a molecular weight of 346.433 g/mol . This compound is a derivative of benzaldehyde and is characterized by the presence of methoxy groups at the 3 and 4 positions on the benzaldehyde ring, as well as a benzylphenylhydrazone moiety.
Preparation Methods
The synthesis of 3,4-Dimethoxybenzaldehyde benzylphenylhydrazone typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzylphenylhydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde benzylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde benzylphenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde benzylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde benzylphenylhydrazone can be compared with other similar compounds, such as:
- 3,4-Dimethoxybenzaldehyde phenylhydrazone
- 3,4-Dimethoxybenzaldehyde (4-methylphenyl)hydrazone
- 4-Butoxybenzaldehyde benzylphenylhydrazone These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
80165-60-2 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C22H22N2O2/c1-25-21-14-13-19(15-22(21)26-2)16-23-24(20-11-7-4-8-12-20)17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3/b23-16+ |
InChI Key |
DXGWVIIWQWGZFY-XQNSMLJCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N(CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN(CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


